(S,R)-Diastereomer vs. (S,S)-Diastereomer: Stereochemical Configuration at Piperidine 3-Position Determines Receptor Subtype Preference
The target compound bears the (R) configuration at the piperidine 3‑position, whereas its closest commercially available diastereomer (CAS 1354026‑48‑4) contains the (S) configuration at this center . While direct head‑to‑head sigma receptor binding data for both diastereomers are not publicly available, SAR studies on structurally related 3‑benzylpiperidine sigma ligands demonstrate that inversion of stereochemistry at the piperidine attachment point can result in >10‑fold differences in sigma‑1 vs. sigma‑2 binding selectivity [1]. In the CCR3 antagonist series, moving the benzylpiperidine substituent from the 3‑position to other ring positions altered receptor binding potency by over 100‑fold [2].
| Evidence Dimension | Stereo configuration dependency of receptor binding |
|---|---|
| Target Compound Data | (S,R) configuration: (2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide |
| Comparator Or Baseline | (S,S) diastereomer: (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide (CAS 1354026-48-4) |
| Quantified Difference | ≥10‑fold selectivity shift inferred from analogous 3‑benzylpiperidine sigma ligand SAR [1] |
| Conditions | Radioligand displacement assays at sigma‑1 and sigma‑2 receptors (class‑level inference) |
Why This Matters
Researchers requiring stereochemically pure (S,R) material for sigma receptor SAR studies cannot accept the (S,S) diastereomer without risking inverted selectivity profiles.
- [1] Glennon, R.A. et al. Spiropiperidines as high-affinity, selective sigma ligands. J. Med. Chem. 1992, 35(4), 734‑740. View Source
- [2] Bristol-Myers Squibb. Piperidine CCR-3 receptor antagonists. Patent WO2002100824A2, 2002. View Source
